molecular formula C19H19N5O3S B4035493 N-1,3-benzothiazol-2-yl-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

Cat. No.: B4035493
M. Wt: 397.5 g/mol
InChI Key: VEEHBOQNQBQPOO-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide” is a chemical compound with the molecular formula C19H12N4O5S2 and a molecular weight of 440.5 g/mol . It is a benzothiazole derivative, which belongs to the heterocyclic class of bicyclic compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . A total of thirty-five new N-acetamide derivatives were synthesized and their structures were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring fused with a benzene ring . The compound forms inversion-related dimers through C-H⋯O hydrogen bonds .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal among others .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 440.5 g/mol, XLogP3-AA of 3.6, hydrogen bond donor count of 2, hydrogen bond acceptor count of 8, and rotatable bond count of 4 . Its exact mass and monoisotopic mass are 440.02491184 g/mol, and it has a topological polar surface area of 188 Ų .

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability N-1,3-benzothiazol-2-yl-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide analogs have been studied for their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to improve metabolic stability by exploring various heterocyclic analogues as alternatives to the benzothiazole ring. Such research provides insights into designing more efficacious and stable therapeutic agents (Stec et al., 2011).

Anticholinesterase Properties Compounds derived from benzothiazole, including those bearing piperazine moieties, have been synthesized and assessed for their anticholinesterase properties. This research is instrumental in identifying potential therapeutic agents for diseases characterized by cholinergic system impairments, such as Alzheimer's disease (Mohsen et al., 2014).

Antimicrobial and Antifungal Activities Research has also explored the antimicrobial and antifungal activities of this compound derivatives. These compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents in treating infectious diseases (Patel & Agravat, 2007).

Antitumor Activity The antitumor activity of benzothiazole derivatives has been evaluated, with some compounds demonstrating significant inhibitory effects against various human tumor cell lines. Such studies contribute to the development of new anticancer agents, providing a foundation for further preclinical and clinical research (Yurttaş et al., 2015).

Anti-inflammatory and Antioxidant Activities Investigations into the anti-inflammatory and antioxidant properties of this compound derivatives reveal their potential in treating inflammatory conditions and oxidative stress-related diseases. These findings are crucial for developing new therapeutic agents with dual anti-inflammatory and antioxidant activities (Koppireddi et al., 2013).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-18(21-19-20-16-3-1-2-4-17(16)28-19)13-22-9-11-23(12-10-22)14-5-7-15(8-6-14)24(26)27/h1-8H,9-13H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHBOQNQBQPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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